molecular formula C18H25N3O3 B11305935 N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Cat. No.: B11305935
M. Wt: 331.4 g/mol
InChI Key: NRIBLDDFEJBBRP-UHFFFAOYSA-N
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Description

N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent, anti-inflammatory compound, and in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide stands out due to its unique structural features, such as the presence of the dioxino ring and isobutyl and isopropyl groups. These structural elements contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-methylpropyl)-2-(2-propan-2-yl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C18H25N3O3/c1-11(2)9-19-17(22)10-21-14-8-16-15(23-5-6-24-16)7-13(14)20-18(21)12(3)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22)

InChI Key

NRIBLDDFEJBBRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C2=CC3=C(C=C2N=C1C(C)C)OCCO3

Origin of Product

United States

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